molecular formula C11H13NO2 B110478 7,8-Dimethoxy-3,4-dihydroisoquinoline CAS No. 75877-72-4

7,8-Dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B110478
CAS No.: 75877-72-4
M. Wt: 191.23 g/mol
InChI Key: FWFCAKKLGOGABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-3,4-dihydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the synthesis of Tetrabenazine, a drug used for the treatment of hyperkinetic movement disorder. This suggests that 7,8-Dimethoxy-3,4-dihydroisoquinoline may interact with enzymes, proteins, and other biomolecules involved in neurological processes.

Cellular Effects

Given its role in the synthesis of Tetrabenazine, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism related to neurological processes.

Properties

IUPAC Name

7,8-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFCAKKLGOGABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCN=C2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226780
Record name 7,8-Dimethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75877-72-4
Record name 7,8-Dimethoxy-3,4-dihydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dimethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 2
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 3
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 4
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 5
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 6
7,8-Dimethoxy-3,4-dihydroisoquinoline
Customer
Q & A

Q1: How was the presence of 7,8-dimethoxy-3,4-dihydroisoquinoline confirmed in Backebergia militaris?

A2: Tandem mass spectrometry analysis of Backebergia militaris extracts initially suggested the existence of several novel alkaloids, including this compound. [] This finding was further supported by comparing the extract components with authentic compounds using radial thin-layer chromatography. [] The identification was definitively confirmed through the synthesis of this compound, which was characterized and matched to the isolated compound. [] This alkaloid, also known as dehydrolemaireocereine, represents a novel discovery in this particular cactus species. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.